molecular formula C24H24N2O5S B12078341 5-(2-Ethoxy-phenylcarbamoyl)-4-methyl-2-phenylacetylamino-thiophene-3-carboxylic acid methyl ester

5-(2-Ethoxy-phenylcarbamoyl)-4-methyl-2-phenylacetylamino-thiophene-3-carboxylic acid methyl ester

Cat. No.: B12078341
M. Wt: 452.5 g/mol
InChI Key: YJKQFEAEJGILSQ-UHFFFAOYSA-N
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Description

Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring, an ethoxyphenyl group, and a carbamoyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 2-ethoxyphenyl isocyanate with 4-methylphenylacetic acid to form an intermediate, which is then reacted with thiophene-3-carboxylic acid methyl ester under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-(3-((2-methoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate
  • Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-ethylphenyl)acetamido)thiophene-3-carboxylate

Uniqueness

Methyl 2-(2-(3-((2-ethoxyphenyl)carbamoyl)-4-methylphenyl)acetamido)thiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C24H24N2O5S

Molecular Weight

452.5 g/mol

IUPAC Name

methyl 5-[(2-ethoxyphenyl)carbamoyl]-4-methyl-2-[(2-phenylacetyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C24H24N2O5S/c1-4-31-18-13-9-8-12-17(18)25-22(28)21-15(2)20(24(29)30-3)23(32-21)26-19(27)14-16-10-6-5-7-11-16/h5-13H,4,14H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

YJKQFEAEJGILSQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=CC=C3)C(=O)OC)C

Origin of Product

United States

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